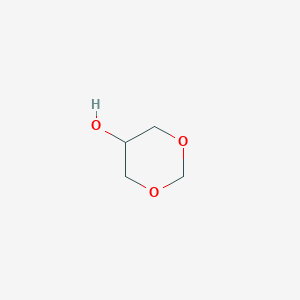

1,3-Dioxan-5-ol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1,3-dioxan-5-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8O3/c5-4-1-6-3-7-2-4/h4-5H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCKSNYNNVSOWEE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(COCO1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20197128 | |

| Record name | Glycerol formal, alpha,alpha' | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20197128 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

104.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4740-78-7 | |

| Record name | 1,3-Dioxan-5-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4740-78-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Glycerol formal, alpha,alpha' | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004740787 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Glycerol formal, alpha,alpha' | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20197128 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-dioxan-5-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.953 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | GLYCEROL FORMAL, .ALPHA.,.ALPHA' | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F6UP32GBII | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Structure and Stereochemistry of 1,3-Dioxan-5-ol

Introduction

1,3-Dioxan-5-ol, also known as glycerol (B35011) formal, is a heterocyclic organic compound with the chemical formula C₄H₈O₃.[1][2] It is a derivative of glycerol and formaldehyde (B43269) and finds applications as a dye emulsifier and a cosolvent in drug delivery.[3] The stereochemical intricacies of the 1,3-dioxane (B1201747) ring system, coupled with the influence of the hydroxyl substituent at the C5 position, make it a subject of significant interest in conformational analysis and synthetic chemistry. This technical guide provides a comprehensive overview of the chemical structure, stereochemistry, synthesis, and spectroscopic properties of this compound, tailored for researchers, scientists, and professionals in drug development.

Chemical Structure and Properties

This compound is a six-membered heterocycle containing two oxygen atoms at positions 1 and 3, and a hydroxyl group at position 5.

| Property | Value | Source |

| Molecular Formula | C₄H₈O₃ | [1][2] |

| Molecular Weight | 104.10 g/mol | [4] |

| IUPAC Name | This compound | [4] |

| CAS Number | 4740-78-7 | [1][2] |

| Synonyms | Glycerol formal, 5-Hydroxy-1,3-dioxane, m-Dioxan-5-ol | [1][2] |

| Appearance | Clear, colorless liquid | [3] |

| Boiling Point | 192-193 °C | [3] |

| Density | 1.203 g/mL at 25 °C | [3] |

| Refractive Index | n20/D 1.451 | [3] |

Stereochemistry and Conformational Analysis

The 1,3-dioxane ring predominantly adopts a chair conformation to minimize angular and torsional strain. The presence of the two oxygen atoms influences bond lengths and angles compared to cyclohexane, leading to distinct conformational preferences. The key stereochemical feature of this compound is the orientation of the hydroxyl group at the C5 position, which can be either axial or equatorial.

Conformational Preference of the Hydroxyl Group

In non-polar solvents, the conformer with the axial hydroxyl group is surprisingly more stable than the equatorial conformer. This preference is attributed to the formation of an intramolecular hydrogen bond between the axial hydroxyl group and the lone pairs of the two ring oxygen atoms. This stabilizing interaction outweighs the steric hindrance typically associated with axial substituents. Microwave spectroscopy studies have provided evidence for this intramolecular bifurcated hydrogen bond.

The energy difference between the axial and equatorial conformers is quantified by the conformational free energy, or A-value (ΔG°). A positive A-value indicates a preference for the equatorial position. For the hydroxyl group in the 1,3-dioxane ring, the A-value can be influenced by solvent polarity. In polar, hydrogen-bond-accepting solvents, the equatorial conformation may become more populated as intermolecular hydrogen bonding with the solvent competes with the intramolecular hydrogen bond.

| Substituent at C5 | Solvent | ΔG° (kcal/mol) (axial → equatorial) | Notes |

| OH | Non-polar | Negative | Axial preference due to intramolecular H-bonding. |

| OH | Polar | Less Negative/Positive | Equatorial preference increases with solvent polarity. |

| Me | - | ~0.8 | Reference A-value for a methyl group. |

| t-Bu | - | >4.0 | Strong equatorial preference due to large steric bulk. |

Synthesis of this compound

The most common method for the synthesis of this compound is the acid-catalyzed acetalization of glycerol with formaldehyde or a formaldehyde equivalent.

Experimental Protocol: Acid-Catalyzed Acetalization of Glycerol

Materials:

-

Glycerol

-

Paraformaldehyde (or Formalin solution)

-

Acid catalyst (e.g., p-toluenesulfonic acid, sulfuric acid)

-

Anhydrous solvent (e.g., toluene, benzene)

-

Dean-Stark apparatus

-

Sodium bicarbonate solution (saturated)

-

Anhydrous magnesium sulfate (B86663) or sodium sulfate

-

Rotary evaporator

-

Distillation apparatus

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer, a Dean-Stark trap, and a condenser, add glycerol, paraformaldehyde (in slight excess), a catalytic amount of p-toluenesulfonic acid, and a suitable solvent like toluene.

-

Heat the mixture to reflux. The water formed during the reaction will be collected in the Dean-Stark trap as an azeotrope with toluene.

-

Continue the reaction until no more water is collected, indicating the completion of the reaction.

-

Cool the reaction mixture to room temperature and transfer it to a separatory funnel.

-

Wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by washing with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

The crude product, which is a mixture of this compound and its isomer 4-(hydroxymethyl)-1,3-dioxolane, can be purified by fractional distillation under reduced pressure.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for the structural elucidation and conformational analysis of this compound. The chemical shifts and coupling constants of the ring protons are particularly informative about the chair conformation and the orientation of the hydroxyl group.

In the chair conformation, the protons at C2, C4, and C6 have distinct axial and equatorial environments, leading to different chemical shifts and coupling constants. The coupling constants between adjacent protons (J-values) can be used to determine their dihedral angles via the Karplus equation, thus confirming the chair geometry and the substituent's orientation.

Expected ¹H NMR Spectral Data (in CDCl₃):

| Proton | Multiplicity | Approx. Chemical Shift (ppm) | Coupling Constants (Hz) |

| H-2a, H-2e | AB quartet | 4.8 - 5.1 | J_gem ≈ -6 |

| H-4a, H-6a | ddd | 3.6 - 3.8 | J_gem ≈ -11.5, J_aa ≈ 11-12, J_ae ≈ 2-3 |

| H-4e, H-6e | ddd | 4.0 - 4.2 | J_gem ≈ -11.5, J_ea ≈ 4-5, J_ee ≈ 1-2 |

| H-5 | m | 3.8 - 4.0 | - |

| OH | s (broad) | Variable | - |

Expected ¹³C NMR Spectral Data (in CDCl₃):

| Carbon | Approx. Chemical Shift (ppm) |

| C-2 | 93 - 95 |

| C-4, C-6 | 66 - 68 |

| C-5 | 65 - 67 |

Note: The exact chemical shifts and coupling constants can vary depending on the solvent and the conformational equilibrium.

Visualizations

Synthesis and Purification Workflow

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

Caption: General workflow for the synthesis of this compound.

Conformational Analysis Workflow

The following diagram outlines the workflow for the conformational analysis of this compound using a combination of experimental and computational methods.

References

An In-depth Technical Guide to 1,3-Dioxan-5-ol: Properties, Synthesis, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Dioxan-5-ol, a heterocyclic organic compound, is a key component of the industrial solvent known as Glycerol (B35011) Formal. It is a versatile chemical intermediate with applications in various fields, including pharmaceuticals and material science. This technical guide provides a comprehensive overview of the physical and chemical properties, detailed experimental protocols for its synthesis and purification, and an analysis of its spectral data.

Core Physical and Chemical Properties

This compound, with the chemical formula C₄H₈O₃, is a colorless to almost colorless liquid. It is one of the two primary isomers found in Glycerol Formal, the other being 4-hydroxymethyl-1,3-dioxolane. The commercial product "Glycerol Formal" is typically a mixture of these two isomers. This compound is soluble in water, alcohol, and chloroform[1].

The following table summarizes the key quantitative physical and chemical properties of this compound.

| Property | Value | Reference |

| Molecular Formula | C₄H₈O₃ | [2][3] |

| Molar Mass | 104.10 g/mol | [2] |

| Density | 1.203 g/mL at 25 °C | [4] |

| Boiling Point | 192-193 °C | [4] |

| Flash Point | 97 °C | [4] |

| Refractive Index | n20/D 1.451 | [4] |

| Solubility | Miscible with water and ethanol (B145695) (96%) | [4] |

Experimental Protocols

Synthesis of Glycerol Formal (Mixture of this compound and 4-hydroxymethyl-1,3-dioxolane)

The synthesis of Glycerol Formal is typically achieved through the acid-catalyzed reaction of glycerol with formaldehyde (B43269) or its polymer, paraformaldehyde. The following is a generalized laboratory procedure based on common industrial methods.

Materials:

-

Glycerol

-

Paraformaldehyde

-

Acid catalyst (e.g., p-toluenesulfonic acid or sulfuric acid)

-

Benzene (B151609) or Toluene (for azeotropic removal of water)

-

Sodium bicarbonate solution (for neutralization)

-

Anhydrous magnesium sulfate (B86663) or sodium sulfate (for drying)

-

Round-bottom flask

-

Dean-Stark apparatus

-

Condenser

-

Heating mantle

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a round-bottom flask equipped with a magnetic stir bar, Dean-Stark apparatus, and condenser, add glycerol, paraformaldehyde, a catalytic amount of the acid catalyst, and a suitable solvent for azeotropic water removal (e.g., benzene or toluene).

-

Heat the mixture to reflux with vigorous stirring. The water formed during the reaction will be collected in the Dean-Stark trap.

-

Monitor the reaction progress by observing the amount of water collected. The reaction is complete when no more water is formed.

-

Cool the reaction mixture to room temperature.

-

Transfer the mixture to a separatory funnel and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by washing with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude Glycerol Formal mixture.

A schematic of the synthesis workflow is provided below:

Purification of this compound (Isomer Separation)

The separation of the two primary isomers in Glycerol Formal, this compound and 4-hydroxymethyl-1,3-dioxolane, is challenging due to their very similar boiling points. However, methods such as fractional distillation under reduced pressure or preparative chromatography can be employed. A method involving derivatization followed by chromatography has been reported for their separation and determination[5]. Another approach involves heating the isomer mixture with an acid catalyst to enrich the this compound content, followed by reaction with protecting groups and subsequent purification[6].

Generalized Fractional Distillation Protocol:

-

Set up a fractional distillation apparatus with a vacuum source. The fractionating column should be packed with a suitable material (e.g., Raschig rings or Vigreux indentations) to increase the number of theoretical plates.

-

Place the crude Glycerol Formal mixture in the distillation flask with a stir bar.

-

Gradually reduce the pressure and begin heating the mixture.

-

Carefully collect the fractions at different temperature ranges. Due to the close boiling points of the isomers, a very efficient column and precise temperature control are necessary for separation.

-

Analyze the collected fractions using techniques like Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) to determine the composition of each fraction.

A logical workflow for the purification and analysis is depicted below:

Spectral Data and Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals for the protons on the dioxane ring and the hydroxyl group. The chemical shifts and coupling patterns provide valuable information for structural elucidation.

¹³C NMR: The carbon NMR spectrum will show characteristic peaks for the carbon atoms in the this compound molecule. The chemical shifts of the carbon atoms are influenced by their local electronic environment.

Infrared (IR) Spectroscopy

The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to the functional groups present in the molecule. Key expected absorptions include:

-

A broad O-H stretching band for the hydroxyl group, typically in the region of 3200-3600 cm⁻¹.

-

C-H stretching bands for the alkyl groups on the dioxane ring, usually in the 2850-3000 cm⁻¹ region.

-

C-O stretching bands for the ether linkages in the dioxane ring, which are typically strong and appear in the 1000-1300 cm⁻¹ region.

Mass Spectrometry (MS)

The mass spectrum of this compound will show a molecular ion peak corresponding to its molecular weight. The fragmentation pattern will provide further structural information. Common fragmentation pathways for cyclic ethers may involve ring-opening and subsequent loss of small neutral molecules. The NIST WebBook provides mass spectral data for this compound[7].

Biological Activity and Signaling Pathways

Currently, there is a lack of specific information in the public domain regarding the direct involvement of this compound in specific biological signaling pathways. Its primary role in a biological context is as a solvent or vehicle for drug delivery. Toxicological studies have been conducted on Glycerol Formal, indicating its potential effects at high doses. However, these studies do not elucidate a specific mechanism of action at the molecular or signaling pathway level. Research into the biological activities of the broader class of 1,3-dioxolanes has shown some antibacterial and antifungal properties, but specific data for this compound is limited[8].

Conclusion

References

- 1. benchchem.com [benchchem.com]

- 2. This compound | C4H8O3 | CID 78475 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound [webbook.nist.gov]

- 4. sfdchem.com [sfdchem.com]

- 5. Separation and determination of the two components of glycerol formal by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. WO2013035899A1 - Method for preparing 5-hydroxy-1,3-dioxane and method for preparing branched glycerol trimers using 5-hydroxy-1,3-dioxane as a raw material - Google Patents [patents.google.com]

- 7. This compound [webbook.nist.gov]

- 8. prepchem.com [prepchem.com]

An In-depth Technical Guide to 1,3-Dioxan-5-ol (CAS Number: 4740-78-7)

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Dioxan-5-ol, also widely known by its synonym Glycerol (B35011) Formal, is a cyclic organic compound with the CAS number 4740-78-7. It is structurally characterized by a six-membered dioxane ring with a hydroxyl group at the 5-position.[1] This compound is a colorless, viscous liquid and is recognized for its utility as a solvent, particularly in the pharmaceutical industry.[2][3][4] Its biocompatibility and ability to dissolve a wide range of active pharmaceutical ingredients (APIs) make it a valuable excipient in various drug formulations, especially for parenteral applications.[5][6][7] This technical guide provides a comprehensive overview of this compound, including its chemical and physical properties, synthesis and purification protocols, analytical characterization, and its primary role in drug delivery systems.

Chemical and Physical Properties

This compound is a polar molecule due to the presence of two ether linkages and a hydroxyl group, which renders it soluble in water and other polar organic solvents.[1][8][9] A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₄H₈O₃ | [9][10] |

| Molecular Weight | 104.10 g/mol | [9][10] |

| Appearance | Clear, colorless liquid | [4][9] |

| Boiling Point | 192-193 °C (lit.) | [8][9][11] |

| Density | 1.203 g/mL at 25 °C (lit.) | [8][9][11] |

| Refractive Index (n20/D) | 1.451 (lit.) | [8][9][11] |

| Flash Point | 97 °C | [9] |

| Solubility | Miscible with water and ethanol. | [9] |

| pKa | 13.68 ± 0.20 (Predicted) | [9] |

| Stability | Stable under normal temperatures and pressures. | [2] |

Synthesis and Purification

The primary industrial synthesis of this compound involves the acid-catalyzed reaction of glycerol with formaldehyde (B43269) (or its polymer, paraformaldehyde).[3][10][12] This reaction typically yields a mixture of the six-membered ring (this compound) and the five-membered ring isomer (4-hydroxymethyl-1,3-dioxolane).[12] The ratio of these isomers can be influenced by the choice of catalyst and reaction conditions.[12]

Experimental Protocol: Synthesis of this compound

Materials:

-

Glycerol (1.0 mol)

-

Paraformaldehyde (1.1 mol)

-

Acid catalyst (e.g., p-toluenesulfonic acid, 0.01 mol)

-

Toluene (B28343) (as a solvent for azeotropic removal of water)

-

Sodium bicarbonate (for neutralization)

-

Anhydrous magnesium sulfate (B86663) (for drying)

Procedure:

-

To a round-bottom flask equipped with a Dean-Stark apparatus, a magnetic stirrer, and a reflux condenser, add glycerol, paraformaldehyde, and the acid catalyst.

-

Add a sufficient amount of toluene to fill the Dean-Stark trap.

-

Heat the reaction mixture to reflux with vigorous stirring. The water formed during the reaction will be collected in the Dean-Stark trap, driving the equilibrium towards the product.

-

Monitor the reaction progress by observing the amount of water collected. The reaction is typically complete when the theoretical amount of water has been removed.

-

Cool the reaction mixture to room temperature.

-

Neutralize the acid catalyst by washing the mixture with a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer and wash it with brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter the drying agent and remove the toluene under reduced pressure using a rotary evaporator to yield the crude product.

Note: This is a generalized protocol. Reaction times, temperatures, and catalyst choice can be optimized to improve yield and isomer ratio. Yields for this type of reaction are reported to be in the range of 10-98%, with the ratio of this compound to its isomer varying.[12]

Experimental Protocol: Purification of this compound

The crude product, a mixture of isomers, can be purified by fractional distillation under reduced pressure to separate this compound from the lower-boiling 4-hydroxymethyl-1,3-dioxolane and any unreacted starting materials.

Materials:

-

Crude this compound

-

Fractional distillation apparatus

-

Vacuum pump

Procedure:

-

Set up the fractional distillation apparatus for vacuum distillation.

-

Charge the distillation flask with the crude this compound.

-

Gradually reduce the pressure and begin heating the flask.

-

Collect the fractions based on their boiling points at the given pressure. The forerun will likely contain lower-boiling impurities and the five-membered ring isomer.

-

Collect the fraction corresponding to the boiling point of this compound.

-

The purity of the collected fractions should be assessed by analytical techniques such as GC-MS or NMR.

Analytical Characterization

A combination of spectroscopic techniques is used to confirm the structure and purity of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum of the 1,3-dioxane (B1201747) ring system provides characteristic signals. The protons on the ring will exhibit specific chemical shifts and coupling patterns that can be used for structural elucidation.

¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbon atoms in the dioxane ring and the hydroxymethyl group. The chemical shifts of the acetal (B89532) carbon and the carbons adjacent to the oxygen atoms are particularly informative.[13]

Table 2: Typical NMR Chemical Shifts for the 1,3-Dioxane Ring System

| Atom | Typical ¹H NMR Chemical Shift (ppm) | Typical ¹³C NMR Chemical Shift (ppm) | Reference(s) |

| C2-H₂ | ~4.85 | ~94.3 | [13][14] |

| C4/C6-H₂ | ~3.91 | ~66.9 | [13][14] |

| C5-H | Varies with substitution | Varies with substitution | |

| C5-OH | Broad, variable | - |

Note: The exact chemical shifts for this compound will be influenced by the hydroxyl group at the C5 position.

Proposed Experimental Protocol for NMR Analysis:

-

Prepare a solution of the purified this compound (approximately 10-20 mg) in a suitable deuterated solvent (e.g., CDCl₃, D₂O) in an NMR tube.

-

Acquire ¹H and ¹³C NMR spectra on a standard NMR spectrometer (e.g., 400 MHz).

-

Process the spectra to determine chemical shifts, integration, and coupling constants.

Infrared (IR) Spectroscopy

The IR spectrum of this compound will be characterized by the presence of a strong, broad absorption band for the O-H stretch of the hydroxyl group, as well as C-O stretching vibrations from the ether linkages and C-H stretching and bending vibrations.[15]

Table 3: Expected Major IR Absorption Peaks for this compound

| Functional Group | Characteristic Absorption Range (cm⁻¹) | Reference(s) |

| O-H Stretch (alcohol) | 3550 - 3200 (broad) | [16] |

| C-H Stretch (alkane) | 2950 - 2850 | [15] |

| C-O Stretch (ether) | 1140 - 1070 | [15] |

Proposed Experimental Protocol for FTIR Analysis:

-

For a liquid sample, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).

-

Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used for direct analysis of the liquid.

-

Acquire the IR spectrum over the standard range (e.g., 4000-400 cm⁻¹).

-

Identify the characteristic absorption bands.

Mass Spectrometry (MS)

Mass spectrometry can be used to determine the molecular weight and fragmentation pattern of this compound. Electron ionization (EI) is a common technique for this purpose. The molecular ion peak (M⁺) would be expected at m/z 104. Fragmentation would likely involve the loss of small molecules or radicals from the ring.

Table 4: Predicted Key Mass Spectrometry Fragments for this compound

| m/z | Possible Fragment |

| 104 | [C₄H₈O₃]⁺ (Molecular Ion) |

| 103 | [M-H]⁺ |

| 73 | [M - OCH₂]⁺ |

| 45 | [CH₂OH]⁺ |

Note: The fragmentation pattern of the related 1,3-dioxane shows a base peak at m/z 87 ([M-H]⁺).[17]

Proposed Experimental Protocol for GC-MS Analysis:

-

Dissolve a small amount of the sample in a volatile solvent (e.g., dichloromethane).

-

Inject the solution into a gas chromatograph coupled to a mass spectrometer (GC-MS).

-

Use a suitable GC column (e.g., a non-polar column) and temperature program to separate the components.

-

Acquire the mass spectrum for the peak corresponding to this compound.

-

Analyze the molecular ion and fragmentation pattern.

Applications in Drug Development

The primary application of this compound (Glycerol Formal) in drug development is as a non-aqueous solvent and co-solvent in parenteral (injectable) formulations.[5][6][7] Its ability to dissolve poorly water-soluble drugs is a key advantage in developing stable and effective injectable products, particularly in veterinary medicine.[5][7]

Workflow for Parenteral Formulation Development

The following diagram illustrates a general workflow for the development of a parenteral drug formulation using this compound as a solvent.

Logical Relationships in Synthesis

The synthesis of this compound from glycerol and formaldehyde is a reversible acetalization reaction. The use of an acid catalyst is essential to protonate the carbonyl oxygen of formaldehyde, making it more electrophilic. The removal of water drives the reaction to completion according to Le Chatelier's principle.

Conclusion

This compound is a versatile and valuable chemical for researchers and professionals in drug development. Its favorable properties as a solvent, combined with its established synthesis route, make it a key excipient for formulating poorly soluble active pharmaceutical ingredients. While its primary role is as a vehicle in drug delivery systems rather than a modulator of signaling pathways, its impact on the bioavailability and stability of therapeutic agents is significant. This guide provides a foundational understanding of its properties, synthesis, and analysis, which can aid in its effective application in pharmaceutical research and development.

References

- 1. CAS 4740-78-7: this compound | CymitQuimica [cymitquimica.com]

- 2. sincerechemical.com [sincerechemical.com]

- 3. nbinno.com [nbinno.com]

- 4. nbinno.com [nbinno.com]

- 5. Glycerol Formal in the Pharmaceutical Industry: Properties and Applications - UTAH Trading [utah.ae]

- 6. Research Innovator - Glycerol Formal Market By Application [sites.google.com]

- 7. GLYCEROL FORMAL – Laboratorios Microsules [laboratoriosmicrosules.com]

- 8. chembk.com [chembk.com]

- 9. sfdchem.com [sfdchem.com]

- 10. Glycerol formal synthesis - chemicalbook [chemicalbook.com]

- 11. This compound | 86687-05-0 [chemicalbook.com]

- 12. CN101747311B - Method for synthesizing glycerol formal through reaction of glycerol and formaldehyde - Google Patents [patents.google.com]

- 13. 13C nmr spectrum of 1,3-dioxane C4H8O2 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of meta-dioxane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 14. 1H proton nmr spectrum of 1,3-dioxane C4H8O2 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 meta-dioxane 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 15. infrared spectrum of 1,3-dioxane C4H8O2 prominent wavenumbers cm-1 detecting functional groups present finger print for identification of 1,3-dioxane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 16. IR Absorption Table [webspectra.chem.ucla.edu]

- 17. mass spectrum of 1,3-dioxane C4H8O2 fragmentation pattern of m/z m/e ions for analysis and identification of meta-dioxane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

An In-depth Technical Guide to 1,3-Dioxan-5-ol and its Synonyms in Pharmaceutical Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1,3-Dioxan-5-ol, a heterocyclic organic compound, and its close chemical relatives, most notably the isomeric mixture known as glycerol (B35011) formal. This document is intended to be a core resource for researchers, scientists, and professionals in drug development, offering detailed information on its chemical properties, synthesis, and applications as a pharmaceutical solvent and excipient.

Chemical Identity and Synonyms

This compound is a specific cyclic acetal. However, in industrial and pharmaceutical contexts, it is most commonly encountered as a primary component of "glycerol formal." Glycerol formal is the product of the reaction between glycerol and formaldehyde (B43269) and exists as a mixture of two principal isomers: the six-membered ring, this compound (the α,α'-form), and the five-membered ring, 4-hydroxymethyl-1,3-dioxolane (the α,β-form).[1][2] The typical ratio of these isomers in commercial glycerol formal is approximately 60% this compound and 40% 4-hydroxymethyl-1,3-dioxolane.[1]

Due to its chemical nature and common usage, this compound is known by a variety of synonyms. A clear understanding of this nomenclature is crucial for comprehensive literature searches and regulatory documentation.

Table 1: Synonyms for this compound and Related Compounds

| Primary Name | Synonyms | CAS Number |

| This compound | 5-Hydroxy-1,3-dioxane; m-Dioxan-5-ol; 1,3-Formalglycerol; Glycerol formal (dioxane isomer) | 4740-78-7 |

| Glycerol formal | Methylidinoglycerol; a mixture of this compound and 4-Hydroxymethyl-1,3-dioxolane | 99569-11-6 (mixture) |

| 4-Hydroxymethyl-1,3-dioxolane | 1,3-Dioxolane-4-methanol | 5464-28-8 |

Physicochemical Properties

The utility of this compound and glycerol formal in pharmaceutical formulations stems from their favorable physicochemical properties, particularly their solvent capabilities for a wide range of active pharmaceutical ingredients (APIs).

Table 2: Physicochemical Properties of this compound and Glycerol Formal

| Property | Value | Reference |

| Molecular Formula | C₄H₈O₃ | [3] |

| Molecular Weight | 104.10 g/mol | [3] |

| Appearance | Clear, colorless, hygroscopic liquid | [1][2] |

| Boiling Point | 192-195 °C | [2] |

| Density | ~1.203 g/mL at 25 °C | [3] |

| Solubility | Miscible with water and a wide range of organic solvents | [2] |

| pH (10% solution) | 4.0 - 6.5 | [1] |

Synthesis of Glycerol Formal

The industrial synthesis of glycerol formal is primarily achieved through the acid-catalyzed acetalization of glycerol with formaldehyde (or its polymer, paraformaldehyde).[1][4] This reaction is a reversible condensation reaction.[5]

Reaction Workflow

The synthesis can be visualized as a straightforward chemical transformation.

Caption: Synthesis of Glycerol Formal from Glycerol and Formaldehyde.

Experimental Protocol: Synthesis of Glycerol Formal

The following is a generalized experimental protocol based on common industrial practices.[5][6]

Materials:

-

Crude glycerin (e.g., 270.5 g)

-

Paraformaldehyde (e.g., 60 g)

-

Sulfuric acid (condensation reaction catalyst, e.g., 0.5 mL)

-

Neutralizing agent (e.g., sodium hydroxide (B78521) solution)

-

Reaction flask (e.g., 500 mL)

-

Heating mantle and stirrer

-

Fractional distillation apparatus

Procedure:

-

Charging the Reactor: In a suitable reaction flask, charge the crude glycerin, sulfuric acid, and paraformaldehyde.

-

Reaction: Heat the mixture to approximately 100°C with stirring. Maintain this temperature until all the paraformaldehyde has dissolved. Continue heating for an additional 2-4 hours to ensure the reaction goes to completion.

-

Neutralization: Cool the reaction mixture and neutralize the sulfuric acid catalyst with a suitable base, such as a sodium hydroxide solution.

-

Purification:

-

Attach a fractional distillation column to the reaction flask.

-

Reduce the pressure and heat the mixture to remove any water present.

-

Further reduce the pressure and increase the temperature to distill and collect the glycerol formal product fractions.

-

-

Characterization: The final product can be analyzed using techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy to determine the isomeric ratio and purity.[7][8]

Applications in Pharmaceutical Formulations

Glycerol formal is primarily utilized as a solvent and co-solvent in pharmaceutical preparations, especially for parenteral (injectable) and oral dosage forms.[2] Its ability to dissolve a wide range of poorly water-soluble drugs makes it a valuable tool in preclinical and veterinary medicine.[2][9]

Experimental Protocol: Determination of Drug Solubility in Glycerol Formal

This protocol outlines a method for assessing the solubility of an active pharmaceutical ingredient (API) in glycerol formal.

Materials:

-

Active Pharmaceutical Ingredient (API)

-

Glycerol formal

-

Vials with screw caps

-

Shaking incubator or orbital shaker

-

Analytical balance

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system or other suitable analytical instrument for API quantification

Procedure:

-

Preparation of Supersaturated Solutions: Add an excess amount of the API to a known volume of glycerol formal in a series of vials.

-

Equilibration: Tightly cap the vials and place them in a shaking incubator set at a constant temperature (e.g., 25°C or 37°C). Allow the samples to equilibrate for a sufficient period (e.g., 24-72 hours) to ensure equilibrium solubility is reached.

-

Phase Separation: After equilibration, centrifuge the vials at a high speed to separate the undissolved solid API from the supernatant.

-

Sample Preparation for Analysis: Carefully withdraw a known volume of the supernatant and dilute it with a suitable solvent to a concentration within the calibration range of the analytical method.

-

Quantification: Analyze the diluted samples using a validated HPLC method or another appropriate technique to determine the concentration of the dissolved API.

-

Calculation: Calculate the solubility of the API in glycerol formal, typically expressed in mg/mL.

Logical Workflow for Formulation Development

The decision to use glycerol formal as a solvent in a preclinical formulation follows a logical progression of steps.

Caption: Workflow for Considering Glycerol Formal in Preclinical Formulation.

Safety and Regulatory Considerations

Glycerol formal has a low order of acute toxicity.[10] However, it is important to note that it is not classified as Generally Recognized As Safe (GRAS) by the U.S. Food and Drug Administration (FDA) for human pharmaceutical or food use.[2] Its use in human medicine is more restricted and is evaluated on a case-by-case basis.[2] A key consideration is the potential presence of residual formaldehyde, a known toxicant, which must be strictly controlled to permissible levels through validated purification processes.[2]

Conclusion

This compound, as a major component of glycerol formal, is a versatile and effective solvent for a variety of pharmaceutical applications, particularly in the preclinical and veterinary fields. Its favorable physicochemical properties allow for the solubilization of poorly water-soluble compounds, thereby enabling their in vivo evaluation. A thorough understanding of its chemical identity, synthesis, and proper handling is essential for its effective and safe use in drug development. As with any excipient, its application in a final drug product requires careful consideration of the relevant regulatory guidelines.

References

- 1. GLYCEROL FORMAL - Ataman Kimya [atamanchemicals.com]

- 2. Glycerol Formal in the Pharmaceutical Industry: Properties and Applications - UTAH Trading [utah.ae]

- 3. This compound | C4H8O3 | CID 78475 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. WO2010022263A2 - Process for the preparation of glycerol formal - Google Patents [patents.google.com]

- 6. Process for the Preparation of Glycerol Formal - Eureka | Patsnap [eureka.patsnap.com]

- 7. spectrabase.com [spectrabase.com]

- 8. Quantitative Chemical Profiling of Commercial Glyceride Excipients via1H NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A note on glycerol formal as a solvent in toxicity testing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. ema.europa.eu [ema.europa.eu]

molecular weight and formula of 1,3-Dioxan-5-ol

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical properties, synthesis, and structural representation of 1,3-Dioxan-5-ol, a heterocyclic organic compound with applications in organic synthesis and as an intermediate in various chemical industries.

Core Chemical Data

The fundamental chemical properties of this compound are summarized below. This data is essential for its application in experimental design and chemical synthesis.

| Parameter | Value | Citations |

| Chemical Formula | C₄H₈O₃ | [1][2][3][4][5][6] |

| Molecular Weight | 104.10 g/mol | [4][6][7] |

| 104.1045 g/mol | [2][3] | |

| 104.105 g/mol | [1] |

Synthesis of this compound: Experimental Protocol

The following is a detailed experimental protocol for the synthesis of this compound. The primary method for synthesizing 1,3-dioxanes is the acid-catalyzed condensation of a carbonyl compound with a 1,3-diol. For this compound, this involves the reaction of formaldehyde (B43269) with glycerol.

Reaction: Formaldehyde + Glycerol → this compound + Water

Materials:

-

Glycerol (1.0 equivalent)

-

Paraformaldehyde (1.1 equivalents)

-

p-Toluenesulfonic acid (p-TSA) (0.01-0.05 equivalents)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Dean-Stark apparatus

-

Condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Apparatus Setup: Assemble a round-bottom flask with a Dean-Stark apparatus, a condenser, and a magnetic stir bar.

-

Reagent Addition: To the flask, add glycerol, paraformaldehyde, a catalytic amount of p-toluenesulfonic acid, and toluene. The volume of toluene should be sufficient to facilitate the azeotropic removal of water.

-

Reaction: Heat the mixture to reflux with vigorous stirring. Water will be collected in the Dean-Stark trap as an azeotrope with toluene.

-

Monitoring: Continue the reflux until no more water is collected in the trap, which indicates the completion of the reaction. The reaction progress can also be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Transfer the mixture to a separatory funnel.

-

Wash the organic layer with a saturated solution of sodium bicarbonate to neutralize the acid catalyst.

-

Follow with a wash with water and then brine.

-

-

Drying and Concentration:

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent.

-

Remove the toluene under reduced pressure using a rotary evaporator.

-

-

Purification: The resulting crude product can be purified by vacuum distillation or column chromatography to obtain pure this compound.

Visualizing the Structure of this compound

The chemical structure of this compound is a six-membered ring containing two oxygen atoms at the 1 and 3 positions and a hydroxyl group at the 5 position.

Caption: Chemical structure of this compound.

References

- 1. benchchem.com [benchchem.com]

- 2. cdnsciencepub.com [cdnsciencepub.com]

- 3. Thieme E-Books & E-Journals [thieme-connect.de]

- 4. This compound [webbook.nist.gov]

- 5. This compound | C4H8O3 | CID 78475 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. JP6405443B2 - Process for producing 1,3-dioxane-5-ones - Google Patents [patents.google.com]

- 7. 1,3-Dioxolane synthesis [organic-chemistry.org]

An In-depth Technical Guide on the Solubility of 1,3-Dioxan-5-ol in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 1,3-Dioxan-5-ol (also known as glycerol (B35011) formal) in various organic solvents. This information is critical for researchers and professionals in the pharmaceutical and chemical industries who utilize this compound as a solvent, intermediate, or component in formulations.

Core Concepts

This compound is a cyclic acetal (B89532) of glycerol and formaldehyde. Its molecular structure, featuring both a polar hydroxyl group and ether linkages, governs its solubility characteristics. The principle of "like dissolves like" is central to understanding its behavior in different organic solvents. Polar solvents are generally more effective at dissolving polar molecules, while nonpolar solvents are better for nonpolar compounds. The hydrogen bonding capability of the hydroxyl group in this compound plays a significant role in its solubility in protic solvents.

Quantitative and Qualitative Solubility Data

Quantitative solubility data for this compound in a wide range of organic solvents is not extensively available in publicly accessible literature. However, qualitative descriptions and some quantitative values have been compiled below to guide formulation and experimental design.

| Solvent | Chemical Formula | Type | Solubility of this compound | Citation |

| Water | H₂O | Polar Protic | 500 g/L at 20°C | [1] |

| Ethanol (96%) | C₂H₅OH | Polar Protic | Miscible | [2] |

| Alcohol (general) | R-OH | Polar Protic | Soluble | |

| Chloroform | CHCl₃ | Polar Aprotic | Soluble (Sparingly) | |

| Methanol | CH₃OH | Polar Protic | Soluble | [3] |

| Dichloromethane | CH₂Cl₂ | Polar Aprotic | Soluble | [3] |

| Ethyl Acetate | C₄H₈O₂ | Polar Aprotic | Soluble | [3] |

| Acetone | C₃H₆O | Polar Aprotic | No solubility limit | [4] |

| Ether | (C₂H₅)₂O | Polar Aprotic | No solubility limit | [4] |

Note: "Miscible" indicates that the two substances are completely soluble in each other at all proportions. "Soluble" indicates that a significant amount of the solute can be dissolved in the solvent, though a saturation point may be reached. "Sparingly soluble" suggests that only a small amount of the solute will dissolve.

Experimental Protocol: Determination of Solubility via the Shake-Flask Method

The following is a generalized yet detailed protocol for determining the solubility of this compound in an organic solvent, based on the widely used shake-flask method.

1. Materials and Equipment:

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Analytical balance (accurate to ±0.1 mg)

-

Vials with screw caps

-

Constant temperature water bath or incubator

-

Vortex mixer

-

Centrifuge

-

Syringes and syringe filters (chemically compatible with the solvent)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system with a suitable detector

2. Procedure:

-

Preparation of Stock Standard and Calibration Curve:

-

Accurately weigh a known amount of this compound and dissolve it in the chosen organic solvent to prepare a stock standard solution of known concentration.

-

Prepare a series of calibration standards by serially diluting the stock standard with the solvent.

-

Analyze the calibration standards using a validated HPLC or GC method to generate a calibration curve of peak area versus concentration.

-

-

Sample Preparation and Equilibration:

-

Add an excess amount of this compound to a series of vials. The excess is crucial to ensure that a saturated solution is achieved.

-

Accurately add a known volume or weight of the organic solvent to each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials in a constant temperature bath set to the desired experimental temperature (e.g., 25 °C).

-

Agitate the vials using a shaker or vortex mixer for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached. The time required for equilibration should be determined experimentally.

-

-

Phase Separation and Sample Analysis:

-

After the equilibration period, allow the vials to stand undisturbed in the constant temperature bath for a sufficient time (e.g., 2-4 hours) to allow the undissolved solid to settle.

-

Carefully withdraw a sample from the clear supernatant using a syringe.

-

Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved microparticles.

-

Accurately dilute the filtered sample with the organic solvent to a concentration that falls within the range of the calibration curve.

-

Analyze the diluted sample using the same HPLC or GC method used for the calibration standards.

-

-

Data Analysis:

-

Determine the concentration of this compound in the diluted sample from the calibration curve.

-

Calculate the original concentration in the saturated solution by accounting for the dilution factor. This value represents the solubility of this compound in the specific organic solvent at the experimental temperature.

-

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for determining the solubility of an organic compound.

This guide provides a foundational understanding of the solubility of this compound in organic solvents, supported by available data and a detailed experimental protocol. For precise applications, it is always recommended to determine solubility experimentally under the specific conditions of use.

References

An In-depth Technical Guide to 1,3-Dioxan-5-ol: Discovery, History, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1,3-Dioxan-5-ol, a heterocyclic organic compound with significant applications in the pharmaceutical and chemical industries. Commonly known as glycerol (B35011) formal, this document details its discovery and history, physicochemical properties, synthesis protocols, and its role in modern drug development.

Discovery and History

The first documented synthesis of the condensation products of glycerin and formaldehyde (B43269), which includes this compound, dates back to 1895. The work was conducted by M. Schultz and B. Tollens and published in Justus Liebigs Annalen der Chemie. Their research laid the foundational chemistry for a class of cyclic acetals that would later find utility in a variety of industrial applications.

The reaction of glycerol with formaldehyde yields a mixture of two primary isomers: the six-membered ring structure of 5-hydroxy-1,3-dioxane (this compound) and the five-membered ring structure of 4-hydroxymethyl-1,3-dioxolane.[1][2] Commercially, this mixture is often referred to as glycerol formal.[1] The ratio of these isomers can be influenced by the reaction conditions, with some modern synthetic methods favoring the formation of the this compound isomer.[2]

While initially a subject of academic chemical interest, the unique solvent properties of glycerol formal led to its exploration in various fields. Its low toxicity and ability to dissolve a wide range of compounds have made it a valuable excipient, particularly in the pharmaceutical industry.[3][4]

Physicochemical Properties

This compound is a colorless to light yellow, nearly odorless, and viscous liquid at room temperature.[3] It is hygroscopic and miscible with water and ethanol.[3] The following tables summarize the key quantitative data for this compound (Glycerol Formal).

Table 1: General and Physical Properties of this compound (Glycerol Formal)

| Property | Value | Reference(s) |

| Molecular Formula | C₄H₈O₃ | [4] |

| Molecular Weight | 104.10 g/mol | [4] |

| Appearance | Colorless to light yellow liquid | [3] |

| Boiling Point | 192-193 °C | [3] |

| Density | ~1.203 g/mL at 25 °C | [3] |

| Refractive Index | n20/D 1.451 | [3] |

| Flash Point | 97 °C | [3] |

| Solubility | Miscible with water and ethanol | [3] |

Table 2: Spectroscopic Data for this compound

| Spectroscopic Data | Key Features | Reference(s) |

| ¹³C NMR | Spectral data available in chemical databases. | [5] |

| IR Spectroscopy | Data available in chemical databases. | [6] |

Experimental Protocols

The synthesis of this compound is typically achieved through the acid-catalyzed acetalization of glycerol with formaldehyde. Various catalysts and reaction conditions have been developed to optimize the yield and isomer ratio.

General Laboratory Synthesis

A common laboratory-scale synthesis involves the reaction of glycerol and paraformaldehyde in the presence of an acid catalyst.

Materials:

-

Glycerol

-

Paraformaldehyde

-

Acid catalyst (e.g., p-toluenesulfonic acid, ferric nitrate)[7]

-

Solvent (optional, for azeotropic removal of water, e.g., toluene)

Procedure:

-

To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add glycerol, paraformaldehyde, and the acid catalyst.

-

If using an entrainer, add the solvent.

-

Heat the mixture to reflux. The water formed during the reaction is removed azeotropically and collected in the Dean-Stark trap.

-

The reaction is monitored by techniques such as TLC or GC until the starting materials are consumed.

-

After completion, the reaction mixture is cooled to room temperature.

-

The catalyst is neutralized with a suitable base (e.g., sodium bicarbonate solution).

-

The product is then purified by distillation under reduced pressure.

One specific protocol involves stirring glycerol and paraformaldehyde in water with ferric nitrate (B79036) at 80°C for 5 hours.[7] Another method utilizes a supported solid super acid catalyst with 920g of glycerin and 990g of paraformaldehyde, heated to 80°C.[7]

Role in Drug Development

This compound, as a major component of glycerol formal, is a valuable excipient in the pharmaceutical industry, particularly in veterinary medicine.[8][9] Its primary role is as a solvent and co-solvent for drug formulations.[2][4]

Its ability to dissolve a wide range of active pharmaceutical ingredients (APIs), especially those with poor water solubility, makes it an excellent vehicle for injectable drug formulations.[4][8] This enhances the bioavailability of the drug.

Key applications in drug development include:

-

Solvent for Injectable Drugs: Glycerol formal is widely used as a carrier for poorly water-soluble veterinary drugs such as ivermectin and doramectin.[8] It is also used in preparations of long-acting oxytetracycline (B609801) and sulphadiazine.[2][3]

-

Co-solvent for Drug Delivery: It is used to solubilize water-insoluble compounds for subsequent aqueous dilution.[2]

-

Topical Formulations: It has been explored as a penetration enhancer and solvent for lipophilic active ingredients in topical preparations.[8]

The low toxicity and biocompatibility of glycerol formal make it a safer alternative to other organic solvents in many pharmaceutical applications.[3]

Visualizations

Synthesis of this compound

The following diagram illustrates the chemical reaction for the synthesis of this compound and its isomer from glycerol and formaldehyde.

Caption: Acid-catalyzed reaction of glycerol and formaldehyde.

Experimental Workflow for Synthesis

This diagram outlines a typical laboratory workflow for the synthesis and purification of this compound.

References

- 1. Glycerol - Wikipedia [en.wikipedia.org]

- 2. GLYCEROL FORMAL - Ataman Kimya [atamanchemicals.com]

- 3. nbinno.com [nbinno.com]

- 4. glycerol-formal [icspecialties.com]

- 5. This compound | C4H8O3 | CID 78475 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. US20190330173A1 - Method for manufacturing 1,3-dioxane-5-one - Google Patents [patents.google.com]

- 7. quora.com [quora.com]

- 8. Glycerol Formal in the Pharmaceutical Industry: Properties and Applications - UTAH Trading [utah.ae]

- 9. GLYCEROL FORMAL – Laboratorios Microsules [laboratoriosmicrosules.com]

The Enigmatic Presence of 1,3-Dioxane Derivatives in Nature: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,3-dioxane (B1201747) scaffold, a six-membered heterocyclic ring containing two oxygen atoms at positions 1 and 3, is a structural motif found in a variety of synthetic compounds with diverse applications. However, the natural occurrence of 1,3-dioxane derivatives is less documented, presenting a compelling area of exploration for natural product chemists, pharmacologists, and sensory scientists. This technical guide provides a comprehensive overview of the known naturally occurring 1,3-dioxane derivatives, with a focus on their sources, biosynthesis, analytical methodologies for their isolation and characterization, and their biological significance.

Natural Occurrence and Chemical Diversity

The primary natural sources of 1,3-dioxane derivatives identified to date are apples and their fermented product, cider.[1][2] These compounds are significant contributors to the characteristic aroma profile of these products.[1][3] The most prominent among these is 2-methyl-4-pentyl-1,3-dioxane (B12781679) , a key aroma compound in cider.[1][3]

Other related derivatives identified in apple juice and cider include:

-

2-methyl-4-[2'(Z)-pentenyl]-1,3-dioxane[2]

-

1,3-dioxanes formed from the reaction of other aldehydes and ketones (e.g., propanal, butanal, hexanal, acetone, 2-butanone) with naturally present 1,3-diols[2]

The stereochemistry of these compounds is an important aspect of their natural occurrence. For instance, the naturally occurring 2-methyl-4-pentyl-1,3-dioxane in cider consists of a mixture of (2S,4R) and (2R,4R) stereoisomers in an approximate ratio of 10:1.[2]

Quantitative Data

Quantitative data on the concentration of 1,3-dioxane derivatives in natural products is limited. However, a method for the determination of their precursors, 1,3-octanediols, in apple juice via derivatization to 1,3-dioxanes reported a limit of detection (LOD) of 2.9 µg/L. This suggests that their concentrations in these products are in the trace to ultratrace range. Further research is required to establish a comprehensive quantitative profile of these compounds in various natural sources.

| Compound | Natural Source | Reported Concentration/Detection Limit |

| 2-methyl-4-pentyl-1,3-dioxane and related derivatives | Apple Juice | Limit of Detection (as derivatized diols): 2.9 µg/L |

| 2-methyl-4-pentyl-1,3-dioxane | Cider | Identified as a key odor-active compound |

Biosynthesis and Formation

The 1,3-dioxane ring in these natural products is not directly synthesized by enzymatic machinery. Instead, it is formed through a chemical reaction between naturally occurring precursors: a 1,3-diol and an aldehyde or ketone.[2]

The key precursor, (R)-(+)-octane-1,3-diol, is biosynthesized in apples from the β-oxidation of fatty acids, such as linoleic and linolenic acids. This pathway involves the enzymatic activities of lipoxygenase and enoyl-CoA hydratase.

During the fermentation of apple juice to cider, yeast produce various aldehydes, with acetaldehyde (B116499) being a major product. The acidic environment of the cider then catalyzes the acetalization reaction between the 1,3-diols present in the apple juice and the yeast-derived aldehydes, leading to the formation of the corresponding 1,3-dioxane derivatives.[2]

Biosynthesis of 1,3-diol precursors in apples and subsequent formation of 1,3-dioxane derivatives in cider.

Experimental Protocols

Isolation of 1,3-Dioxane Derivatives from Apple Juice and Cider

This protocol outlines a general procedure for the extraction and fractionation of 1,3-dioxane derivatives from apple juice or cider.

1. Solid-Phase Extraction (SPE)

-

Resin: Amberlite XAD-2 resin is a suitable adsorbent for trapping the nonpolar volatile compounds, including 1,3-dioxanes.

-

Procedure:

-

Pass a large volume of apple juice (e.g., 2.5 kg) or cider (e.g., 8 L) through a column packed with pre-conditioned Amberlite XAD-2 resin.

-

Wash the column with water to remove sugars and other polar compounds.

-

Elute the trapped organic compounds with diethyl ether.

-

2. Fractionation by Liquid Chromatography (LC)

-

Stationary Phase: Silica gel is used for flash chromatography to separate the extract into fractions of increasing polarity.

-

Mobile Phase: A gradient of pentane (B18724) and diethyl ether is employed. Start with a low polarity mixture (e.g., 9:1 pentane:diethyl ether) and gradually increase the proportion of diethyl ether.

-

Fraction Collection: Collect fractions and monitor their composition by gas chromatography (GC) and thin-layer chromatography (TLC). The 1,3-dioxane derivatives are expected to elute in the nonpolar fractions.

General workflow for the isolation of 1,3-dioxane derivatives.

Characterization by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the primary analytical technique for the identification and quantification of volatile 1,3-dioxane derivatives.

-

Gas Chromatograph (GC) Conditions:

-

Column: A nonpolar or medium-polarity capillary column (e.g., DB-5 or equivalent) is suitable for separating the volatile compounds.

-

Injector: Splitless injection is typically used for trace analysis.

-

Temperature Program: A temperature gradient is employed to separate compounds with different boiling points. A typical program might be:

-

Initial temperature: 50°C (hold for 3 minutes)

-

Ramp: Increase to 240°C at a rate of 4°C/minute.

-

-

Carrier Gas: Helium is commonly used as the carrier gas.

-

-

Mass Spectrometer (MS) Conditions:

-

Ionization: Electron Ionization (EI) at 70 eV is standard for creating fragment ions.

-

Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer can be used.

-

Data Acquisition: Full scan mode is used to obtain the mass spectrum of each eluting compound for identification by comparison with spectral libraries (e.g., NIST). Selected Ion Monitoring (SIM) can be used for targeted quantification to enhance sensitivity.

-

Biological Activity and Mechanism of Action

While many synthetic 1,3-dioxane and 1,3-dioxolane (B20135) derivatives have been reported to possess a wide range of biological activities, including antibacterial, antifungal, and anticancer properties, there is a significant lack of research on the specific biological effects and mechanisms of action of the naturally occurring 1,3-dioxane derivatives found in apples and cider.

The primary known biological significance of these compounds is their contribution to the sensory properties of food and beverages. 2-Methyl-4-pentyl-1,3-dioxane is recognized as a potent odor-active compound, contributing a "green" aroma to cider.[3] The odor threshold for this compound has not been definitively established, but its identification as a key aroma component suggests it is perceptually significant at the concentrations present in cider.

Future research is warranted to investigate the potential physiological effects of these naturally occurring 1,3-dioxane derivatives upon consumption.

Conclusion and Future Directions

The natural occurrence of 1,3-dioxane derivatives, particularly in apples and cider, represents a fascinating intersection of food chemistry, natural product biosynthesis, and sensory science. While the key compounds and their formation pathways have been elucidated, significant knowledge gaps remain. Future research should focus on:

-

Quantitative Analysis: Comprehensive quantification of 1,3-dioxane derivatives in a wider variety of apple cultivars and cider types to understand the factors influencing their concentration.

-

Sensory Studies: Determination of the odor and taste thresholds of individual naturally occurring 1,3-dioxane derivatives to better understand their contribution to food and beverage flavor.

-

Biological Activity: Investigation of the potential biological and pharmacological effects of these compounds, moving beyond their sensory properties. Elucidation of any specific signaling pathways or molecular targets would be of particular interest to the drug development community.

This technical guide provides a foundation for researchers and scientists to delve deeper into the intriguing world of naturally occurring 1,3-dioxane derivatives, a class of compounds with untapped potential.

References

An In-depth Technical Guide to the Biological Activity of 1,3-Dioxane Derivatives

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This technical guide provides a comprehensive overview of the biological activities associated with the 1,3-dioxane (B1201747) scaffold. While direct biological activity of the parent compound, 1,3-Dioxan-5-ol (also known as Glycerol Formal), is not extensively documented beyond its use as a pharmaceutical solvent and intermediate, its derivatives have emerged as a versatile class of compounds with significant pharmacological potential.[1][2] This document will delve into the key therapeutic areas where 1,3-dioxane derivatives have shown promise, presenting quantitative data, detailed experimental protocols, and visual representations of relevant pathways and workflows.

The 1,3-dioxane ring system, a six-membered heterocycle containing two oxygen atoms at positions 1 and 3, serves as a valuable scaffold in medicinal chemistry. Its conformational flexibility and ability to engage in hydrogen bonding interactions make it an attractive structural motif for the design of novel therapeutic agents.[3]

Modulation of Multidrug Resistance in Cancer

A significant challenge in cancer chemotherapy is the development of multidrug resistance (MDR), often mediated by the overexpression of efflux pumps like P-glycoprotein (P-gp).[4] Certain 1,3-dioxane derivatives have been identified as effective MDR modulators, capable of resensitizing cancer cells to conventional anticancer drugs.[4][5]

| Compound | Cell Line | IC50 (µM) for MDR Modulation | Reference |

| 2,2-diphenyl-1,3-dioxane derivative | Human Caco-2 | 11.2 | [5] |

The ability of 1,3-dioxane derivatives to reverse MDR is typically assessed using a cytotoxicity assay, such as the MTT assay, in the presence of a known P-gp substrate (e.g., a cytotoxic drug).

-

Cell Culture: Human Caco-2 cells, which overexpress P-gp, are cultured in a suitable medium (e.g., DMEM with 10% FBS) and seeded into 96-well plates.

-

Compound Treatment: The cells are treated with a fixed concentration of a cytotoxic drug in the presence of varying concentrations of the 1,3-dioxane derivative. Control wells receive the cytotoxic drug alone or the derivative alone.

-

Incubation: The plates are incubated for a specified period (e.g., 72 hours) to allow for cell proliferation and drug action.

-

MTT Assay:

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan (B1609692) crystals.

-

The medium is removed, and the formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

-

-

Data Analysis: The absorbance of each well is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The IC50 value, representing the concentration of the derivative required to reduce cell viability by 50% in the presence of the cytotoxic drug, is calculated to determine the MDR modulatory effect.[4]

Caption: Workflow for the synthesis and in vitro screening of 1,3-dioxane derivatives as MDR modulators.

Antiviral Activity

Derivatives of 1,3-dioxane have demonstrated potential as antiviral agents. Notably, certain compounds have been shown to inhibit the replication of Sindbis virus (SINV), an alphavirus.[6]

| Compound | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |

| (R)-2-hydroxymethyl-[4][7]dioxane | 3.4 | >1000 | >294 | [6] |

| Bis-dioxane derivative | 14 | >1000 | >71 | [6] |

*EC50: 50% effective concentration for viral replication inhibition. *CC50: 50% cytotoxic concentration in uninfected cells.

The antiviral activity against Sindbis virus is typically evaluated using a plaque reduction assay or a yield reduction assay.

-

Cell Culture: Baby Hamster Kidney (BHK) cells are grown in monolayer cultures in 24-well plates.

-

Virus Infection: Confluent cell monolayers are infected with Sindbis virus at a specific multiplicity of infection (MOI).

-

Compound Treatment: After a viral adsorption period, the inoculum is removed, and the cells are overlaid with a medium containing various concentrations of the 1,3-dioxane derivative.

-

Incubation: The plates are incubated for a period sufficient for viral replication (e.g., 24-48 hours).

-

Quantification of Viral Yield:

-

The supernatant containing the progeny virus is collected.

-

The viral titer is determined by plaque assay on fresh cell monolayers. The number of plaque-forming units (PFU) per milliliter is calculated.

-

-

Data Analysis: The EC50 value is determined as the compound concentration that reduces the viral yield by 50% compared to untreated controls.[6]

Caption: Logical flow from viral target identification to the development of a potential antiviral therapeutic based on the 1,3-dioxane scaffold.

Central Nervous System Activity

The 1,3-dioxane scaffold has been incorporated into molecules targeting the central nervous system (CNS), including ligands for sigma (σ) receptors, which are implicated in pain and neuroprotection.[8]

| Compound Configuration | Ki (nM) for σ1 Receptor | Reference |

| (2S,4R)-enantiomer | 6.0 | [8] |

| Racemic benzylamine (B48309) derivative | 19 | [8] |

The affinity of 1,3-dioxane derivatives for the σ1 receptor is determined using a competitive radioligand binding assay.

-

Tissue Preparation: A tissue source rich in σ1 receptors (e.g., guinea pig brain homogenates) is prepared.

-

Assay Buffer: The binding assay is performed in a suitable buffer (e.g., Tris-HCl).

-

Reaction Mixture: The reaction mixture contains the tissue homogenate, a specific radioligand for the σ1 receptor (e.g., [³H]-(+)-pentazocine), and varying concentrations of the unlabeled test compound (1,3-dioxane derivative).

-

Incubation: The mixture is incubated to allow for competitive binding to reach equilibrium.

-

Separation of Bound and Free Ligand: The bound radioligand is separated from the free radioligand by rapid filtration through glass fiber filters.

-

Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.

-

Data Analysis: The Ki (inhibitory constant) is calculated from the IC50 (concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using the Cheng-Prusoff equation. This provides a measure of the compound's affinity for the receptor.[8]

Effects on Hemostasis

Certain 5-acetyl- and 5-hydroxyalkyl-1,3-dioxane derivatives have been synthesized and evaluated for their effects on platelet aggregation and plasma hemostasis.[9][10]

The influence of 1,3-dioxane derivatives on platelet function can be assessed using light transmission aggregometry.

-

Preparation of Platelet-Rich Plasma (PRP): Whole blood from healthy donors is collected into tubes containing an anticoagulant (e.g., sodium citrate). PRP is obtained by centrifugation at a low speed.

-

Aggregometry:

-

A sample of PRP is placed in a cuvette in an aggregometer and warmed to 37°C.

-

A baseline light transmission is established.

-

The 1,3-dioxane derivative or vehicle control is added and incubated for a short period.

-

A platelet aggregation agonist (e.g., ADP, collagen, or arachidonic acid) is added to induce aggregation.

-

-

Data Measurement: As platelets aggregate, the light transmission through the PRP increases. This change is recorded over time.

-

Data Analysis: The maximum percentage of aggregation is determined and compared between the compound-treated samples and the control to assess the pro- or anti-aggregatory effects of the derivative.[9][11]

This guide highlights the significant and diverse biological activities of 1,3-dioxane derivatives. The versatility of this scaffold presents numerous opportunities for the development of novel therapeutics across various disease areas. Further research into the structure-activity relationships and mechanisms of action of these compounds is warranted to fully realize their therapeutic potential.

References

- 1. nbinno.com [nbinno.com]

- 2. chembk.com [chembk.com]

- 3. researchgate.net [researchgate.net]

- 4. New 1,3-dioxolane and 1,3-dioxane derivatives as effective modulators to overcome multidrug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis of dioxane-based antiviral agents and evaluation of their biological activities as inhibitors of Sindbis virus replication - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and Biological Activity of New 1,3-Dioxolanes as Potential Antibacterial and Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis and biological activity of 5-acetyl- and 5-hydroxyalkyl1,3-dioxane derivatives | Musin | Fine Chemical Technologies [finechem-mirea.ru]

- 11. Synthesis and biological activity of 5-acetyl- and 5-hydroxyalkyl1,3-dioxane derivatives | Musin | Fine Chemical Technologies [finechem-mirea.ru]

The Ascendance of 1,3-Dioxan-5-ol: A Versatile Chiral Building Block in Modern Synthesis

For Immediate Release

A comprehensive technical guide is now available for researchers, scientists, and drug development professionals detailing the synthesis, properties, and applications of the chiral building block, 1,3-dioxan-5-ol. This whitepaper provides an in-depth analysis of its role in asymmetric synthesis, offering a valuable resource for the creation of complex, stereochemically defined molecules.

The guide elucidates the stereoselective synthesis of this compound enantiomers and their derivatives, highlighting their utility as synthons for polyoxygenated natural products and antiviral agents. It features a compilation of quantitative data, detailed experimental protocols, and visual diagrams of synthetic pathways to facilitate understanding and implementation in a laboratory setting.

Introduction to a Valuable Chiral Synthon